![molecular formula C8H12Cl2N4 B15321340 2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride is a chemical compound belonging to the class of imidazo[4,5-c]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b .... The compound features a fused imidazole and pyridine ring system, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: : This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine derivatives, with aldehydes or ketones in the presence of acid catalysts[_{{{CITATION{{{_1{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....
Introduction of the Ethylamine Group: : The ethylamine group can be introduced through nucleophilic substitution reactions, where the imidazo[4,5-c]pyridine core reacts with ethylamine under specific conditions.
Formation of the Dihydrochloride Salt: : The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out with various nucleophiles, such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and acidic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, and anhydrous ether.
Substitution: : Alkyl halides, amines, and polar aprotic solvents.
Major Products Formed
Oxidation: : Oxidized derivatives of the compound, such as carboxylic acids or ketones.
Reduction: : Reduced derivatives, such as alcohols or amines.
Substitution: : Substituted derivatives with different functional groups attached to the core structure.
科学的研究の応用
2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride has various scientific research applications, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: : Employed in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and target organism.
類似化合物との比較
2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride is compared with other similar compounds, such as imidazo[4,5-b]pyridine derivatives and other imidazole-containing compounds. Its uniqueness lies in its specific structure and the resulting biological activities.
List of Similar Compounds
Imidazo[4,5-b]pyridine derivatives
Other imidazole-containing compounds
Related pyridine derivatives
This compound's unique structure and diverse applications make it a valuable subject of scientific research and industrial development. Its synthesis, reactions, and applications highlight its potential in various fields, from chemistry to medicine.
特性
分子式 |
C8H12Cl2N4 |
|---|---|
分子量 |
235.11 g/mol |
IUPAC名 |
2-(3H-imidazo[4,5-c]pyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c9-3-1-8-11-6-2-4-10-5-7(6)12-8;;/h2,4-5H,1,3,9H2,(H,11,12);2*1H |
InChIキー |
OWPRQPYCMRNPKV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1N=C(N2)CCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


aminehydrochloride](/img/structure/B15321263.png)
![1-Amino-3-[(4-methoxyphenyl)methoxy]propan-2-ol hydrochloride](/img/structure/B15321269.png)
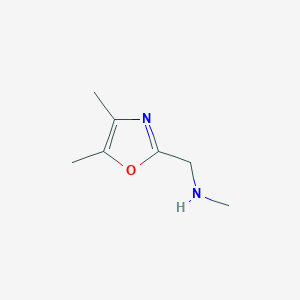
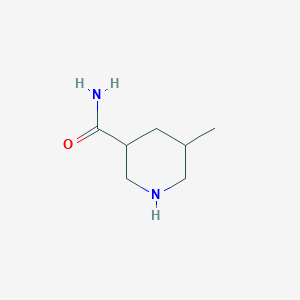

![(1S,4S)-3-oxo-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B15321316.png)



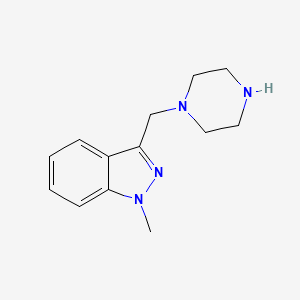
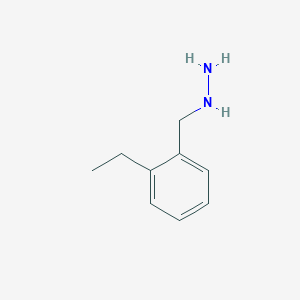

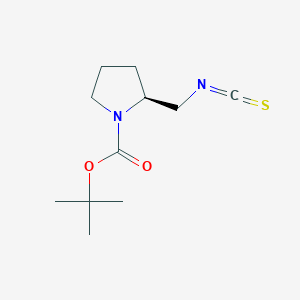
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]azetidine hydrochloride](/img/structure/B15321370.png)
